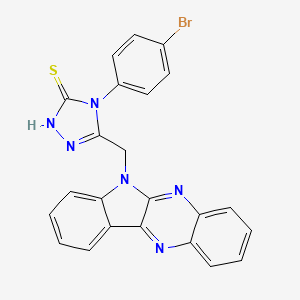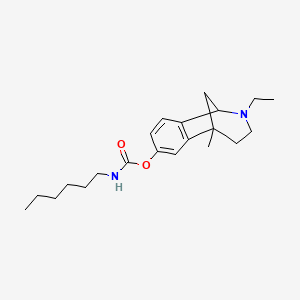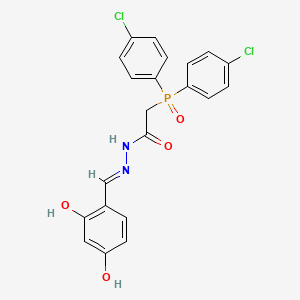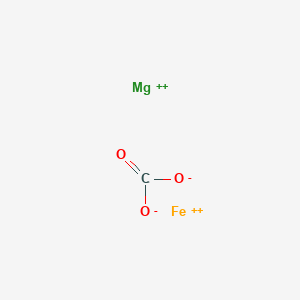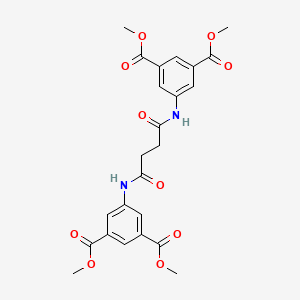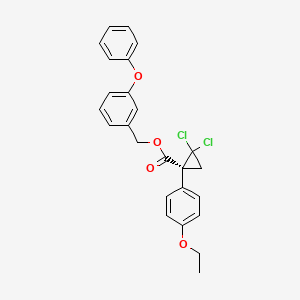
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes isotridecyl, dibutyl, and 1-oxoisooctadecyl groups attached to a stannyl (tin) center through a thio (sulfur) linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate typically involves multiple steps. The process begins with the preparation of the stannyl precursor, which is then reacted with isotridecyl and 1-oxoisooctadecyl groups under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous monitoring and adjustment of parameters to maximize yield and purity. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the stannyl center or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate involves its interaction with molecular targets through its stannyl center and functional groups. The compound can form complexes with other molecules, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin compounds: These compounds share the stannyl center but have different alkyl groups attached.
Organotin oxides: These compounds have oxygen atoms bonded to the tin center, leading to different chemical properties.
Isotridecyl derivatives: Compounds with isotridecyl groups but different functional groups attached to the stannyl center.
Uniqueness
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is unique due to its specific combination of functional groups and stannyl center. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
84803-43-0 |
|---|---|
Fórmula molecular |
C42H84O4SSn |
Peso molecular |
803.9 g/mol |
Nombre IUPAC |
[dibutyl-[3-(11-methyldodecoxy)-3-oxopropyl]sulfanylstannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2S.2C4H9.Sn/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;/h17H,3-16H2,1-2H3,(H,19,20);15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
UPDKSZOLCJZVBD-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)SCCC(=O)OCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


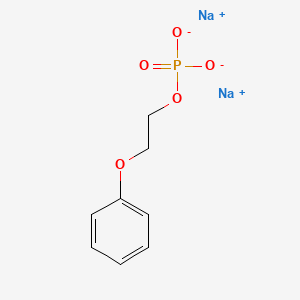
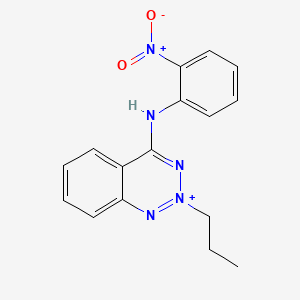
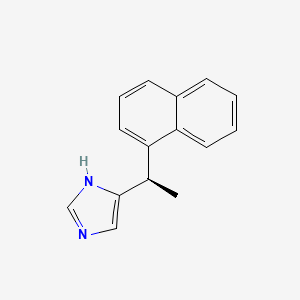
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

